Tert-butyl 3-hydroxy-3-[1-(methylamino)ethyl]azetidine-1-carboxylate; hydrochloride is an organic compound with the molecular formula C13H26N2O3. It is classified as a derivative of azetidine, which is a four-membered nitrogen-containing heterocyclic compound. This compound has garnered interest in medicinal chemistry for its potential therapeutic applications, particularly as a precursor in the synthesis of drug candidates aimed at various biological targets.
The synthesis of tert-butyl 3-hydroxy-3-[1-(methylamino)ethyl]azetidine-1-carboxylate typically involves several key steps:
Industrial production methods may involve optimized versions of these synthetic routes, focusing on scalability and yield. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility in laboratory settings.
The molecular structure of tert-butyl 3-hydroxy-3-[1-(methylamino)ethyl]azetidine-1-carboxylate features a four-membered azetidine ring substituted with a tert-butyl group, a hydroxy group, and a methylamino group. The structural representation includes:
The compound's canonical SMILES representation is CC(C)(C)OC(=O)N1CC(C1)C(CCO)NC, indicating the arrangement of atoms and functional groups within the molecule.
Tert-butyl 3-hydroxy-3-[1-(methylamino)ethyl]azetidine-1-carboxylate can undergo various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the presence of the azetidine ring and its substituents, which can affect both steric and electronic properties during reactions.
The mechanism of action for tert-butyl 3-hydroxy-3-[1-(methylamino)ethyl]azetidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxy and methylamino groups enhance binding affinity to these targets, modulating their activity and leading to various biological effects. This compound may also influence signaling pathways within cells, affecting physiological responses .
| Property | Value |
|---|---|
| Molecular Formula | C13H26N2O3 |
| Molecular Weight | 258.36 g/mol |
| IUPAC Name | Tert-butyl 3-[3-hydroxy-1-(methylamino)propyl]azetidine-1-carboxylate |
| Solubility | Soluble in organic solvents |
Tert-butyl 3-hydroxy-3-[1-(methylamino)ethyl]azetidine-1-carboxylate has several scientific applications:
This compound's unique structure and reactivity profile make it a valuable subject for ongoing research in medicinal chemistry and related fields.
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4